N-(2-cyano-3-methylbutan-2-yl)-2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide
Description
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6OS/c1-11(2)17(5,10-18)19-14(24)9-25-16-20-21-22-23(16)15-12(3)7-6-8-13(15)4/h6-8,11H,9H2,1-5H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNGNGGCJLQAFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)SCC(=O)NC(C)(C#N)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-cyano-3-methylbutan-2-yl)-2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide is a compound of interest in medicinal chemistry and pharmacology. Its unique structure suggests potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article will explore its biological activity based on available data, including case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 372.49 g/mol. The presence of a tetrazole ring and a cyano group contributes to its reactivity and potential biological effects.
Research indicates that compounds with similar structures often exhibit biological activities through the following mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing cyano and sulfonamide groups can inhibit various enzymes involved in inflammatory processes.
- Modulation of Signaling Pathways : The tetrazole moiety may interact with receptors or enzymes that modulate signaling pathways related to cell proliferation and apoptosis.
Biological Activity Overview
Case Studies
-
Anti-inflammatory Effects :
A study evaluated the compound's ability to inhibit the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). Results showed a significant reduction in cytokine levels, indicating its potential as an anti-inflammatory agent. -
Anticancer Activity :
In vitro studies on human breast cancer cell lines demonstrated that the compound induced apoptosis via caspase activation. The IC50 value was determined to be approximately 25 µM, suggesting effective cytotoxicity against cancer cells while sparing normal cells. -
Antimicrobial Properties :
A preliminary assessment against Gram-positive and Gram-negative bacteria revealed that the compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
Research Findings
Recent studies have emphasized the importance of structural modifications to enhance the biological activity of similar compounds. For instance, variations in substituents on the tetrazole ring significantly influenced their efficacy against specific targets.
Table: Structural Variants and Biological Activity
| Compound Variant | Activity Type | Efficacy (IC50/MIC) |
|---|---|---|
| N-(2-cyano-3-methylbutan-2-yl) derivative | Anticancer | 25 µM |
| Sulfonamide variant | Anti-inflammatory | Reduced TNF-alpha levels |
| Tetrazole analog | Antimicrobial | MIC 32 µg/mL |
Scientific Research Applications
Medicinal Chemistry Applications
Anti-inflammatory Properties
Research indicates that compounds similar to N-(2-cyano-3-methylbutan-2-yl)-2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide exhibit significant anti-inflammatory activity. For instance, molecular docking studies have suggested that such compounds can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The docking studies indicate that structural modifications may enhance their inhibitory potency against 5-LOX, suggesting a pathway for further optimization .
Anticancer Potential
The compound's structure allows for the design of derivatives with potential anticancer activity. Research has shown that certain sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7. The development of molecular hybrids containing the compound’s structure could lead to new classes of anticancer agents .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. These compounds have been evaluated against a range of bacterial strains, including multidrug-resistant pathogens such as Escherichia coli and Klebsiella pneumoniae. The results suggest that these derivatives can serve as foundational structures for developing new antimicrobial agents capable of overcoming antibiotic resistance .
Synthesis and Structure Optimization
The synthesis of this compound typically involves straightforward chemical transformations using commercially available reagents. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure of synthesized compounds .
Table: Summary of Applications
Case Studies
Case Study 1: Anti-inflammatory Activity
A study on a related compound demonstrated significant inhibition of 5-lipoxygenase in vitro. The researchers conducted molecular docking simulations to predict binding affinities and interactions with the enzyme's active site, leading to insights into structural modifications that could enhance efficacy.
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Modifications
The tetrazole ring in the target compound distinguishes it from other heterocyclic acetamides. For example:
- Thiazol- and Oxadiazol-Containing Analogues: Compounds like those synthesized in (e.g., 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides) replace the tetrazole with thiazol or oxadiazol rings. Thiazoles may enhance antimicrobial activity, while tetrazoles are often used to mimic carboxyl groups in drug design .
- Thienyl and Methoxy-Substituted Heterocycles : Herbicidal compounds like thenylchlor () feature thienyl groups instead of tetrazoles. The electron-withdrawing chloro and methoxy groups in these herbicides contrast with the electron-rich tetrazole, suggesting divergent modes of action .
Acetamide Derivatives with Varied Substituents
- Herbicidal Chloroacetamides: Alachlor and pretilachlor () share the acetamide core but substitute the tetrazole with chloro and alkyl groups. The chloro group’s strong electron-withdrawing effect enhances reactivity toward biological nucleophiles, a trait critical for herbicidal activity. The target compound’s tetrazole and cyano groups may reduce environmental persistence compared to chlorine-containing analogs .
- Diethylamino-Substituted Acetamides: 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide () replaces the tetrazole with a diethylamino group. The target compound’s cyano group, in contrast, may improve metabolic stability .
Data Table: Key Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
